molecular formula C15H10Cl2O3 B1292313 4-Acetoxy-2',4'-dichlorobenzophenone CAS No. 890100-09-1

4-Acetoxy-2',4'-dichlorobenzophenone

Cat. No.: B1292313
CAS No.: 890100-09-1
M. Wt: 309.1 g/mol
InChI Key: ZXMSVCPLXZEVLX-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,4’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It belongs to the class of benzoic acids, specifically substituted by an acetoxy group at position 4 and dichloro groups at positions 2’ and 4’

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,4’-dichlorobenzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction scheme is as follows:

ClC6H5C(O)Cl+C6H5Cl(ClC6H4)2CO+HCl\text{ClC}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ClC6​H5​C(O)Cl+C6​H5​Cl→(ClC6​H4​)2​CO+HCl

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’,4’-dichlorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy and dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones depending on the reagents used.

Scientific Research Applications

4-Acetoxy-2’,4’-dichlorobenzophenone has diverse applications in scientific research due to its unique properties:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of innovative materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and dichloro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar structure but lacks the acetoxy group.

    4-Acetoxybenzophenone: Similar structure but lacks the dichloro groups.

    2,4-Dichlorobenzophenone: Similar structure but lacks the acetoxy group.

Uniqueness

4-Acetoxy-2’,4’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Acetoxy-2',4'-dichlorobenzophenone (ACDB) is an organic compound with the molecular formula C₁₄H₉Cl₂O₃ and a molecular weight of 296.13 g/mol. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzophenone structure, along with an acetoxy group at the 4' position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

ACDB is part of a larger class of benzophenone derivatives, which are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves reactions that introduce the acetoxy and dichloro groups into the benzophenone framework. Common methods for synthesizing ACDB include:

  • Acetylation of 2',4'-dichlorobenzophenone : This method introduces the acetoxy group through acetylation reactions.
  • Chlorination : The introduction of chlorine atoms can be achieved via electrophilic aromatic substitution.

Antimicrobial Properties

Recent studies have indicated that ACDB exhibits antimicrobial activity , making it a candidate for use in formulations aimed at combating bacterial and fungal infections. Its structure suggests possible interactions with biological targets involved in cell signaling pathways, potentially influencing cellular processes.

The mechanism of action for ACDB is not fully elucidated; however, it is hypothesized that its biological activity may stem from:

  • Hydrolysis of the acetoxy group : This reaction can release acetic acid, which may contribute to its antimicrobial effects.
  • Interaction with biomolecules : The dichlorobenzophenone core can interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of ACDB, it was tested against several strains of bacteria and fungi. The results indicated that ACDB showed significant inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This suggests that ACDB could be developed as a potential antimicrobial agent.

Interaction Studies

Further investigations into the interaction of ACDB with cellular targets revealed that it may influence pathways involved in inflammation and cell survival. Specifically, ACDB was shown to modulate the activity of certain kinases involved in cell signaling, indicating its potential role in therapeutic applications.

Comparison with Similar Compounds

ACDB's biological activity can be compared to other related compounds:

Compound NameStructural FeaturesUnique Properties
2',4'-DichlorobenzophenoneNo acetoxy groupKnown for its use as a UV filter
2-Acetoxy-2',6'-dichlorobenzophenoneAcetoxy group at a different positionExhibits different biological activities
BenzophenoneParent compound without halogen substitutionsServes as a precursor for many derivatives

The unique arrangement of functional groups in ACDB contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

[4-(2,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSVCPLXZEVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641731
Record name 4-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-09-1
Record name 4-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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